molecular formula C10H18O2 B100076 1,1-Diethoxyhex-2-yne CAS No. 18229-78-2

1,1-Diethoxyhex-2-yne

Cat. No. B100076
CAS RN: 18229-78-2
M. Wt: 170.25 g/mol
InChI Key: VUNHOKCOJYJVBT-UHFFFAOYSA-N
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Description

1,1-Diethoxyhex-2-yne is a compound that is structurally related to 1,1-diethoxyethylene, which is involved in photochemical [2 + 2]-cycloadditions with chiral polyfunctional 2-cyclohexenones to produce alpha-amino acids . Although the specific compound 1,1-Diethoxyhex-2-yne is not directly studied in the provided papers, the related compounds and reactions give insight into the chemistry of diethoxy-substituted alkynes.

Synthesis Analysis

The synthesis of related compounds involves photochemical reactions, as seen in the production of constrained alpha-amino acids from 1,1-diethoxyethylene . Another synthesis method for a diethoxy compound is the Bischler-Napieralski method, which was used to synthesize 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 1,1-Diethoxyhex-2-yne.

Molecular Structure Analysis

X-ray diffraction has been used to determine the molecular structure of related diethoxy compounds, such as 1,19-diethoxycarbonyl-2,3,7,8,12,13,17,18-octamethylbiladiene-ac dihydrobromide, which shows a linear arrangement . This technique could be applied to 1,1-Diethoxyhex-2-yne to elucidate its molecular structure.

Chemical Reactions Analysis

The reactivity of diethoxy compounds can be complex, as seen in the rearrangement of 1-diethylamino-5-(m-methoxyphenoxy)-pent-2-yne . Additionally, the reaction of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile with hydrazonoyl halides to form pyrrolo[2,1-a]isoquinoline derivatives suggests that 1,1-Diethoxyhex-2-yne could also participate in a variety of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethoxy compounds can be inferred from studies on similar molecules. For instance, the efficient synthesis of 1,1-diethoxyethane from ethanol on silica-supported copper and H-Y zeolite catalysts demonstrates the importance of catalyst choice in determining selectivity and yield . The crystal structure of organoboron compounds with diethoxyethyl groups provides information on bond lengths and angles, which are crucial for understanding the physical properties of these molecules .

Scientific Research Applications

Thermal Rearrangement and Synthesis Applications

  • Kasturi et al. (1973) explored the thermal rearrangement of diethylamino-5-(m-methoxyphenoxy)-pent-2-yne, yielding compounds like 1-(m-methoxyphenoxy)-pentan-4-one, suggesting a mechanism for the formation of allene from the amine (Kasturi, Govindan, Damodaran, & Subrahmanyam, 1973).

Stability and Reactivity Studies

Safety Assessment in Fragrance Ingredients

Applications in Organic Synthesis

  • Brizius and Bunz (2002) reported the use of 1,1-diphenyl-pent-1-ene-3-yne in a reaction to produce 1,1,6,6-tetraphenylhex-1,5-diene-3-yne, showcasing the potential of similar compounds in organic synthesis (Brizius & Bunz, 2002).

Generation of Novel Compounds

  • Matsumoto, Takase, and Ogura (2008) demonstrated the formation of iodine-substituted benzenes from reactions involving derivatives of 1,1-diethoxyhex-2-yne, pointing to its potential in creating novel chemical entities (Matsumoto, Takase, & Ogura, 2008).

Photolysis Studies

  • Shi, Okamoto, and Takamuku (1989) researched the photolysis of 1,1,1-triarylhept-2-yne, an area of interest that could be relevant for the study of 1,1-Diethoxyhex-2-yne and similar compounds (Shi, Okamoto, & Takamuku, 1989).

Safety And Hazards

The safety data sheet for “1,1-Diethoxyhex-2-yne” indicates that it should not be used for food, drug, pesticide, or biocidal product use . It should be stored in a dry, cool, and well-ventilated place. In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

properties

IUPAC Name

1,1-diethoxyhex-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNHOKCOJYJVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171277
Record name 1,1-Diethoxyhex-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxyhex-2-yne

CAS RN

18229-78-2
Record name 1,1-Diethoxy-2-hexyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18229-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethoxyhex-2-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018229782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxyhex-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxyhex-2-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KFS Alnes - 2006 - bora.uib.no
Ring-opening reactions of halogenated cyclopropanes under different conditions were studied. The studies can be divided into three groups: 1) The base-induced ring opening of 2-alkyl…
Number of citations: 4 bora.uib.no
LK Sydnes, KFS Alnes, N Erdogan - Monatshefte für Chemie/Chemical …, 2005 - Springer
Several 2-alkyl-1,1,2-tribromocyclopropanes were treated with sodium hydroxide and ethanol under phase-transfer conditions. Ring opening gave mixtures of the corresponding …
Number of citations: 7 link.springer.com

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